Cas no 123685-60-9 (4-fluoro-N-(prop-2-yn-1-yl)aniline)

4-Fluoro-N-(prop-2-yn-1-yl)aniline is a fluorinated aromatic amine derivative featuring a terminal alkyne functional group. This compound is of interest in synthetic organic chemistry due to its dual reactivity, enabling participation in both nucleophilic aromatic substitution and click chemistry reactions. The fluorine substituent enhances electrophilic character, facilitating selective modifications, while the propargyl group allows for efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its well-defined structure and stability make it a valuable intermediate in pharmaceutical and materials science research, particularly for constructing complex molecular architectures. The compound is typically handled under inert conditions to preserve its reactivity.
4-fluoro-N-(prop-2-yn-1-yl)aniline structure
123685-60-9 structure
Product name:4-fluoro-N-(prop-2-yn-1-yl)aniline
CAS No:123685-60-9
MF:C9H8NF
Molecular Weight:149.16492
CID:104040
PubChem ID:14650036

4-fluoro-N-(prop-2-yn-1-yl)aniline 化学的及び物理的性質

名前と識別子

    • Benzenamine,4-fluoro-N-2-propyn-1-yl-
    • 4-fluoro-N-prop-2-ynylaniline
    • Benzenamine, 4-fluoro-N-2-propynyl- (9CI)
    • 4-fluoro-N-(prop-2-yn-1-yl)aniline
    • SCHEMBL566097
    • HEMMRIOOSIFBNQ-UHFFFAOYSA-N
    • Benzenamine, 4-fluoro-N-2-propyn-1-yl-
    • DTXSID90562607
    • 4-Fluoro-N-2-propynylbenzenamine
    • EN300-1257678
    • CS-0457437
    • F97741
    • 123685-60-9
    • AKOS009049916
    • インチ: InChI=1S/C9H8FN/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6,11H,7H2
    • InChIKey: HEMMRIOOSIFBNQ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(NCC#C)=CC=1

計算された属性

  • 精确分子量: 149.06414
  • 同位素质量: 149.064077422g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 150
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • XLogP3: 2.1

じっけんとくせい

  • PSA: 12.03

4-fluoro-N-(prop-2-yn-1-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1257678-10000mg
4-fluoro-N-(prop-2-yn-1-yl)aniline
123685-60-9 90.0%
10000mg
$2209.0 2023-10-02
Enamine
EN300-1257678-5.0g
4-fluoro-N-(prop-2-yn-1-yl)aniline
123685-60-9
5g
$1488.0 2023-06-08
Enamine
EN300-1257678-10.0g
4-fluoro-N-(prop-2-yn-1-yl)aniline
123685-60-9
10g
$2209.0 2023-06-08
Enamine
EN300-1257678-0.1g
4-fluoro-N-(prop-2-yn-1-yl)aniline
123685-60-9
0.1g
$451.0 2023-06-08
Enamine
EN300-1257678-1000mg
4-fluoro-N-(prop-2-yn-1-yl)aniline
123685-60-9 90.0%
1000mg
$513.0 2023-10-02
1PlusChem
1P000LE4-100mg
Benzenamine, 4-fluoro-N-2-propyn-1-yl-
123685-60-9 90%
100mg
$620.00 2023-12-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528104-2.5g
4-Fluoro-N-(prop-2-yn-1-yl)aniline
123685-60-9 98%
2.5g
¥18295.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528104-5g
4-Fluoro-N-(prop-2-yn-1-yl)aniline
123685-60-9 98%
5g
¥25131.00 2024-08-09
1PlusChem
1P000LE4-10g
Benzenamine, 4-fluoro-N-2-propyn-1-yl-
123685-60-9 90%
10g
$2793.00 2023-12-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528104-50mg
4-Fluoro-N-(prop-2-yn-1-yl)aniline
123685-60-9 98%
50mg
¥7272.00 2024-08-09

4-fluoro-N-(prop-2-yn-1-yl)aniline 関連文献

4-fluoro-N-(prop-2-yn-1-yl)anilineに関する追加情報

Recent Advances in the Study of 4-fluoro-N-(prop-2-yn-1-yl)aniline (CAS: 123685-60-9) in Chemical Biology and Pharmaceutical Research

The compound 4-fluoro-N-(prop-2-yn-1-yl)aniline (CAS: 123685-60-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluoro-substituted aniline core and propargyl amine functionality, has been identified as a versatile building block in the synthesis of bioactive compounds and drug candidates. Recent studies have explored its potential in various therapeutic areas, including oncology, neurology, and infectious diseases.

One of the key applications of 4-fluoro-N-(prop-2-yn-1-yl)aniline is its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Researchers have leveraged its alkyne moiety to facilitate the synthesis of triazole-based scaffolds, which are known for their diverse pharmacological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the development of novel kinase inhibitors, showcasing its utility in targeted cancer therapies.

In addition to its synthetic applications, 4-fluoro-N-(prop-2-yn-1-yl)aniline has been investigated for its intrinsic biological properties. Recent in vitro studies have revealed its potential as a modulator of neurotransmitter systems, particularly in the context of neurodegenerative diseases. For instance, a research team at the University of Cambridge reported that derivatives of this compound exhibited promising activity in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease.

The pharmacokinetic and toxicological profiles of 4-fluoro-N-(prop-2-yn-1-yl)aniline have also been subjects of recent investigation. A 2024 preclinical study highlighted its favorable metabolic stability and low cytotoxicity, making it a suitable candidate for further drug development. However, researchers have noted the need for additional optimization to improve its blood-brain barrier permeability for central nervous system applications.

From a structural perspective, computational modeling studies have provided insights into the molecular interactions of 4-fluoro-N-(prop-2-yn-1-yl)aniline with various biological targets. Molecular docking simulations have shown that the fluorine atom plays a crucial role in enhancing binding affinity through halogen bonding interactions, while the propargyl group offers flexibility for structural modifications.

Looking forward, the versatility of 4-fluoro-N-(prop-2-yn-1-yl)aniline (CAS: 123685-60-9) continues to inspire innovative research directions. Current efforts are focused on developing more efficient synthetic routes, exploring its potential in PROTAC (proteolysis targeting chimera) technology, and investigating its applications in diagnostic imaging agents. As research progresses, this compound is expected to contribute significantly to the development of next-generation therapeutics in the chemical biology and pharmaceutical fields.

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